molecular formula C20H19Cl2NO3S B12196754 (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B12196754
M. Wt: 424.3 g/mol
InChI Key: CLSNXHYQKLQTPI-JXMROGBWSA-N
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Description

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl and chlorophenyl groups, along with a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine, 4-chlorobenzaldehyde, and tetrahydrothiophene-3-one. The key steps may involve:

    Condensation Reaction: Combining 2-chlorobenzylamine with 4-chlorobenzaldehyde to form an imine intermediate.

    Cyclization: Reacting the imine intermediate with tetrahydrothiophene-3-one under acidic or basic conditions to form the dioxidotetrahydrothiophenyl ring.

    Amidation: Introducing the prop-2-enamide group through an amidation reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling.

    DNA Interaction: Binding to DNA to affect gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-chlorobenzyl)-3-(4-fluorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    (2E)-N-(2-chlorobenzyl)-3-(4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (2E)-N-(2-chlorobenzyl)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H19Cl2NO3S

Molecular Weight

424.3 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C20H19Cl2NO3S/c21-17-8-5-15(6-9-17)7-10-20(24)23(18-11-12-27(25,26)14-18)13-16-3-1-2-4-19(16)22/h1-10,18H,11-14H2/b10-7+

InChI Key

CLSNXHYQKLQTPI-JXMROGBWSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2Cl)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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